molecular formula C10H13N3O3 B7533098 3-Nitro-4-(propan-2-ylamino)benzamide

3-Nitro-4-(propan-2-ylamino)benzamide

Cat. No.: B7533098
M. Wt: 223.23 g/mol
InChI Key: OIMBUMDYMRTAFK-UHFFFAOYSA-N
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Description

3-Nitro-4-(propan-2-ylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by a nitro group at the third position and a propan-2-ylamino group at the fourth position on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(propan-2-ylamino)benzamide typically involves the nitration of 4-(propan-2-ylamino)benzamide. The process begins with the preparation of 4-(propan-2-ylamino)benzamide, which can be synthesized by reacting 4-nitrobenzoyl chloride with isopropylamine in the presence of a base such as sodium hydroxide in ethanol . The nitration step involves treating the resulting compound with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(propan-2-ylamino)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.

    Oxidation: Potassium permanganate, acidic or basic aqueous conditions.

Major Products Formed

    Reduction: 3-Amino-4-(propan-2-ylamino)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: this compound (reformation from amino derivative).

Scientific Research Applications

3-Nitro-4-(propan-2-ylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and antiproliferative activities. It has shown promise in inhibiting the growth of certain cancer cell lines.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the effects of nitro and amino substitutions on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(propan-2-ylamino)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The propan-2-ylamino group enhances the compound’s ability to interact with biological membranes and proteins, facilitating its uptake and activity within cells .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzamide: Lacks the propan-2-ylamino group, making it less lipophilic and potentially less bioactive.

    3-Amino-4-(propan-2-ylamino)benzamide: The reduced form of 3-Nitro-4-(propan-2-ylamino)benzamide, with different reactivity and biological activity.

    4-(Propan-2-ylamino)benzamide: Lacks the nitro group, affecting its chemical reactivity and biological properties.

Uniqueness

This compound is unique due to the presence of both nitro and propan-2-ylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-nitro-4-(propan-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-6(2)12-8-4-3-7(10(11)14)5-9(8)13(15)16/h3-6,12H,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMBUMDYMRTAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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